molecular formula C5H2ClN3O4 B008935 3-Chloro-2,6-dinitropyridine CAS No. 101079-67-8

3-Chloro-2,6-dinitropyridine

Cat. No. B008935
M. Wt: 203.54 g/mol
InChI Key: ZXEQNAJFLDCBQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-2,6-dinitropyridine often involves multi-step reactions including nitration and substitution processes. For instance, the synthesis of related dinitropyridine compounds has been achieved through methods such as acetylation, N-oxidation, nitration, and hydrolysis, with yields reaching up to 81% in some cases (Liu Zu-liang, 2009).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated using techniques like X-ray diffraction and quantum chemical DFT calculations. For example, analysis of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine revealed its crystal and molecular structures, providing insights into the conformation of the azo bond and its influence on the compound's properties (J. Michalski et al., 2018).

Scientific Research Applications

  • Explosives and Energetic Materials : The energetic monoanionic salts of derivatives like 3,5-Dinitropyridin-2-ol (DNP) show potential for use in explosives due to their promising properties with certain cations (Ghule, Srinivas, & Muralidharan, 2013). Compounds like aminonitropyridines and their N-oxides also show high density, thermal and chemical stability, and explosive insensitivity, making them candidates for new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).

  • Coordination Chemistry and Sensing : Derivatives like 2,6-bis(pyrazolyl)pyridines have potential applications in biological sensing and in iron complexes, which exhibit unusual spin-state transitions (Halcrow, 2005).

  • Organic Synthesis and Reaction Studies : Research has explored the reaction mechanisms of 3-Chloro-2,6-dinitropyridine with various agents, providing insights into nucleophilic substitution, hydrogen bonding, and elimination-addition mechanisms. These studies have implications for synthesizing various derivatives and understanding their reaction activities (Hegazy, Fattah, Hamed, & Sharaf, 2000; Hamed, 1997; Asghar, 2013).

  • Material Science : The synthesis of derivatives like 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines from 3-Chloro-2,6-dinitropyridine has been studied, contributing to the development of new materials (Rusinov, Mikhailov, & Chupakhin, 1999).

  • Spectroscopic Analysis : Density functional theory calculations have been used to predict the vibrational spectra of compounds like 2-chloro-3,5-dinitropyridine, aiding in spectroscopic analysis (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

  • Pharmaceuticals and Fungicides : Research into the structure and interactions of derivatives such as fluazinam, a fungicide, contributes to the pharmaceutical and agricultural industries (Jeon, Kim, Lee, & Kim, 2013).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-2,6-dinitropyridine is not available, compounds of similar structure can pose risks. For instance, 2-Chloro-3-nitropyridine is classified as having acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity .

properties

IUPAC Name

3-chloro-2,6-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQNAJFLDCBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382804
Record name 3-chloro-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dinitropyridine

CAS RN

101079-67-8
Record name 3-Chloro-2,6-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101079-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Smith - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on pyridine and its derivatives. Pyridine was isolated by Anderson from bone oil, coal tar, shale oil, petroleum, peat, commercial amyl alcohol, …
Number of citations: 13 www.sciencedirect.com

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